3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethoxyphenyl)urea 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 894040-50-7
VCID: VC6328099
InChI: InChI=1S/C21H23N3O6/c1-27-15-4-5-16(18(11-15)28-2)23-21(26)22-13-9-20(25)24(12-13)14-3-6-17-19(10-14)30-8-7-29-17/h3-6,10-11,13H,7-9,12H2,1-2H3,(H2,22,23,26)
SMILES: COC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC
Molecular Formula: C21H23N3O6
Molecular Weight: 413.43

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethoxyphenyl)urea

CAS No.: 894040-50-7

Cat. No.: VC6328099

Molecular Formula: C21H23N3O6

Molecular Weight: 413.43

* For research use only. Not for human or veterinary use.

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethoxyphenyl)urea - 894040-50-7

Specification

CAS No. 894040-50-7
Molecular Formula C21H23N3O6
Molecular Weight 413.43
IUPAC Name 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2,4-dimethoxyphenyl)urea
Standard InChI InChI=1S/C21H23N3O6/c1-27-15-4-5-16(18(11-15)28-2)23-21(26)22-13-9-20(25)24(12-13)14-3-6-17-19(10-14)30-8-7-29-17/h3-6,10-11,13H,7-9,12H2,1-2H3,(H2,22,23,26)
Standard InChI Key OKXTUIZOVIAIQR-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC

Introduction

Chemical Identity and Structural Features

Basic Chemical Properties

The compound belongs to the diaryl urea class, characterized by a urea (-NH-C(=O)-NH-) linkage bridging two aromatic systems. Key properties include:

PropertyValueSource
Molecular FormulaC<sub>21</sub>H<sub>23</sub>N<sub>3</sub>O<sub>6</sub>
Molecular Weight413.43 g/mol
IUPAC Name1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2,4-dimethoxyphenyl)urea
SMILESCOC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC
InChIKeyOKXTUIZOVIAIQR-UHFFFAOYSA-N
SolubilityNot fully characterized; limited data suggest partial solubility in polar aprotic solvents

Structural Motifs

  • Benzodioxin moiety: The 2,3-dihydro-1,4-benzodioxin group contributes rigidity and potential π-π stacking interactions, common in CNS-active compounds .

  • Pyrrolidinone ring: The 5-oxopyrrolidin-3-yl group introduces a lactam structure, enhancing hydrogen-bonding capacity .

  • Dimethoxyphenyl substituent: The 2,4-dimethoxy groups may modulate lipophilicity and receptor binding .

Synthesis and Preparation

General Synthetic Route

The synthesis typically involves multi-step organic reactions:

  • Formation of isocyanate intermediate: 4-Aminobenzonitrile reacts with triphosgene to generate 4-isocyanatobenzonitrile .

  • Urea linkage formation: The isocyanate reacts with substituted anilines (e.g., 2,4-dimethoxyaniline) to yield diaryl ureas .

  • Functional group modifications: Subsequent reductions or cyclizations introduce the pyrrolidinone and benzodioxin moieties.

Example Protocol (adapted from ):

  • Step 1: 4-Aminobenzonitrile (1.0 eq) and triphosgene (0.33 eq) in dioxane at 80°C for 24 hours yield 4-isocyanatobenzonitrile.

  • Step 2: Reaction with 2,4-dimethoxyaniline in dichloromethane with triethylamine catalysis forms the urea core.

  • Step 3: Magnesium chloride and sodium hydrogensulfide mediate cyano group reduction to thioamide, followed by cyclization with 1,3-dichloroacetone to assemble the pyrrolidinone ring .

Computational Insights

Molecular Docking Studies

  • Urea linkage: Forms hydrogen bonds with kinase ATP-binding pockets (e.g., VEGFR-2, IC<sub>50</sub> = 12 nM in analogs) .

  • Benzodioxin moiety: Engages in hydrophobic interactions with CB1 receptor subpockets .

ADME Predictions

  • Lipophilicity: LogP ≈ 3.2 (moderate permeability).

  • Metabolic stability: Susceptible to CYP3A4-mediated oxidation at the methoxy groups .

Comparative Data and Structure-Activity Relationships (SAR)

Modification SiteImpact on ActivityExample
Benzodioxin substitutionElectron-donating groups enhance CB1 affinity3,4-Dimethoxy vs. unsubstituted
Pyrrolidinone ringLactam ring critical for kinase inhibition5-oxo vs. 5-hydroxy
Urea linkageN-Methylation reduces potencyMethylated vs. non-methylated

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